molecular formula C13H21N3O3 B12076678 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected

2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected

Cat. No.: B12076678
M. Wt: 267.32 g/mol
InChI Key: RDLOJRBILXWDMB-UHFFFAOYSA-N
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Description

Structure and Significance:
The compound 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected, features a bicyclic heterocyclic core (imidazo[1,2-a]pyrimidine) with a saturated 5,6,7,8-tetrahydro ring system. The 2-(2-hydroxyethyl) substituent enhances hydrophilicity, while the N8-BOC (tert-butoxycarbonyl) group protects the secondary amine, improving synthetic handling and stability . Such derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly in antimicrobial and neurological applications .

Cyclocondensation of trichloroacetone with aminopyrimidine to form the imidazo[1,2-a]pyrimidine core .

Functionalization at the 2-position via aldehyde oxidation or esterification .

Introduction of the 2-hydroxyethyl group through alkylation or substitution reactions.

N8-BOC protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Properties

Molecular Formula

C13H21N3O3

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-4-6-15-9-10(5-8-17)14-11(15)16/h9,17H,4-8H2,1-3H3

InChI Key

RDLOJRBILXWDMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CCO

Origin of Product

United States

Preparation Methods

a. N8-BOC Protection: The N8-BOC protection is crucial for stabilizing the compound during subsequent reactions. One practical method involves microwave-assisted protection using silica gel. This approach avoids tedious treatment steps and yields the desired product efficiently .

b. Synthetic Routes: The synthetic routes to obtain 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected can vary, but a common approach involves cyclization of appropriate precursors. Detailed reaction conditions and specific reagents would depend on the starting materials used.

c. Industrial Production: While industrial-scale production methods may differ, the principles remain consistent. Optimization of reaction conditions, scalability, and cost-effectiveness are essential considerations.

Chemical Reactions Analysis

a. Reactivity: The compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the hydroxyethyl group or the imidazo[1,2-a]pyrimidine ring.

    Reduction: Reduction reactions may target specific functional groups.

    Substitution: Substituents can be introduced at different positions.

b. Common Reagents:

    Base: BOC protection typically involves a base like diisopropylethylamine (DIPEA).

    Acid: To remove the BOC group, trifluoroacetic acid (TFA) is commonly used.

    Cyclization Reagents: Cyclization reactions require specific reagents tailored to the desired product.

c. Major Products: The major products depend on the specific reactions performed. De-BOCylation yields the unprotected compound, while other reactions may lead to modified derivatives.

Scientific Research Applications

a. Medicinal Chemistry:

    Antiviral Agents: Researchers explore derivatives of this compound for antiviral activity.

    Antitumor Compounds: Investigations focus on potential anticancer properties.

b. Chemical Biology:

    Probes and Labels: The compound can serve as a probe for studying biological processes.

    Enzyme Inhibition: Researchers investigate its effects on enzymes.

c. Industry:

    Nucleoside Analogues: The compound contributes to the synthesis of nucleoside-based drugs.

    Fine Chemicals: It finds applications in the production of specialty chemicals.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents Molecular Weight Key Features Biological Activity
Target Compound : N8-BOC-2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 2-(2-Hydroxyethyl), N8-BOC ~309.3 (calc.) Enhanced solubility (hydroxyethyl), stabilized amine (BOC) Antimicrobial (inferred)
2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-(4-Fluorophenyl) ~230.3 Lipophilic (fluorophenyl), potential CNS activity Not specified
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine 2-Ethyl carboxylate 194.2 Ester group for prodrug strategies Antibacterial
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride Imidazo[1,2-a]pyrazine 2-(Trifluoromethyl), HCl salt ~233.6 Electron-withdrawing CF₃, improved metabolic stability Not specified
8-Cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 8-Cyano, 7-(4-nitrophenyl) ~337.3 Electron-deficient (nitro), polar (cyano) Antifungal

Key Observations :

Core Heterocycle: Imidazo[1,2-a]pyrimidine vs. Pyrazine derivatives (e.g., ) exhibit distinct electronic properties due to the nitrogen-rich ring, favoring interactions with Gaq proteins .

Substituent Effects: Hydroxyethyl (Target): Increases hydrophilicity, likely improving aqueous solubility compared to lipophilic groups like 4-fluorophenyl or trifluoromethyl . BOC Protection: Stabilizes the amine against oxidation and side reactions during synthesis, unlike unprotected analogs (e.g., reports instability in similar compounds) . Electron-Withdrawing Groups (CF₃, NO₂): Enhance metabolic stability but may reduce cell permeability .

Biological Activity: Antimicrobial: Hydrazide derivatives (e.g., ) show potent antibacterial activity, while the target compound’s hydroxyethyl group may modulate selectivity . Antifungal: Nitrophenyl and cyano substituents () correlate with antifungal efficacy, suggesting substituent-driven activity .

Synthetic Yields :

  • Hydrazone derivatives () achieve 80–92% yields via condensation, whereas phosphine-containing analogs () yield ~65% . The BOC protection step typically proceeds in >70% yield under standard conditions .

Physicochemical Properties

Property Target Compound 2-(4-Fluorophenyl) Derivative Ethyl Carboxylate
Solubility Moderate (hydroxyethyl) Low (lipophilic) Low (ester)
Melting Point Not reported Not reported Not reported
Stability High (BOC-protected) Moderate Moderate

Biological Activity

2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroimidazo[1,2-a]pyrimidine core and is often utilized as an intermediate in the synthesis of nucleoside analogues and other biologically relevant molecules. The BOC (tert-butoxycarbonyl) protecting group at the N8 position enhances the stability of the compound during various reactions.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H21N3O3
Molecular Weight267.32 g/mol
IUPAC Nametert-butyl 2-(2-hydroxyethyl)-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate
InChIInChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-4-6-15-9-10(5-8-17)14-11(15)16/h9,17H,4-8H2,1-3H3
SMILESCC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CCO

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

Anti-inflammatory Properties

Studies indicate that derivatives of tetrahydroimidazo[1,2-a]pyrimidines exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanisms involve suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), along with inhibition of nuclear factor κB (NF-κB) signaling pathways .

Antimicrobial Activity

The structural features of 2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine suggest potential antimicrobial properties. Compounds in this class have been explored for their efficacy against various bacterial strains and have shown promise as effective inhibitors of bacterial growth by disrupting essential metabolic pathways.

The biological activity is primarily mediated through interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory responses and microbial metabolism.
  • Modulation of Signaling Pathways : By affecting pathways such as NF-κB and MAPK (Mitogen Activated Protein Kinases), these compounds can alter cellular responses to inflammation and infection.

Case Studies

Several studies have documented the effects of similar compounds:

  • Study on Anti-inflammatory Effects :
    • Researchers synthesized a series of tetrahydroimidazo compounds and evaluated their anti-inflammatory properties using RAW264.7 macrophage cells. Results indicated that specific derivatives significantly reduced NO production without cytotoxic effects .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that certain derivatives inhibited the growth of Gram-positive bacteria effectively. These findings suggest a pathway for developing new antimicrobial agents based on this scaffold.

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